3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride
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Overview
Description
3-Methylidene-9-azabicyclo[331]nonane;hydrochloride is a chemical compound with the molecular formula C9H16ClN It is a bicyclic amine derivative, characterized by a unique azabicyclo structure
Mechanism of Action
Target of Action
Similar compounds such as 9-azabicyclo[331]nonane derivatives have been reported to act as efficient catalysts in the oxidation of alcohols .
Mode of Action
It’s worth noting that 9-azabicyclo[331]nonane N-oxyl, a related compound, has been reported to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .
Biochemical Pathways
Related compounds have been shown to play a role in the oxidation of alcohols, which is a crucial step in various metabolic pathways .
Result of Action
Related compounds have been reported to catalyze the oxidation of alcohols, leading to the formation of corresponding carbonyl compounds .
Action Environment
It’s worth noting that the storage temperature for this compound is typically room temperature , suggesting that it may be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an aromatic ketone, paraformaldehyde, and dimethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired azabicyclo structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azabicyclo derivatives.
Scientific Research Applications
3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylidene-9-azabicyclo[3.3.1]nonane
- 9-Azabicyclo[3.3.1]nonane
- 3-Methyl-9-azabicyclo[3.3.1]nonane
Uniqueness
3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride is unique due to its specific methylidene substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-7-5-8-3-2-4-9(6-7)10-8;/h8-10H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKAXZFXHXRYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCCC(C1)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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